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molecular formula C6H11ClF2N2 B596049 3,3-Difluoro-1,3'-biazetidine CAS No. 1257294-10-2

3,3-Difluoro-1,3'-biazetidine

Cat. No. B596049
M. Wt: 184.615
InChI Key: NBCYURJWCQOCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3,3-difluoro-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester (0.15 g, 0.61 mmol) in DCM/TFA (3 mL/3 mL) The reaction mixture was stirred for 3 h at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 3,3-Difluoro-[1,3′]biazetidinyl as a colourless oil (0.033 g, 37%). 1H NMR (300 MHz, CDCl3): δ 3.73-3.55 (m, 8H), 3.57-3.43 (m, 1H), 2.77 (s, 1H)
Name
3,3-difluoro-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][CH:10]([N:12]2[CH2:15][C:14]([F:17])([F:16])[CH2:13]2)[CH2:9]1)=O)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[F:16][C:14]1([F:17])[CH2:15][N:12]([CH:10]2[CH2:11][NH:8][CH2:9]2)[CH2:13]1 |f:1.2|

Inputs

Step One
Name
3,3-difluoro-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester
Quantity
0.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CC(C1)(F)F
Name
DCM TFA
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the desired product was eluted

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1(CN(C1)C1CNC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.033 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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